3,5-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide
Description
3,5-Dichloro-N-[3-(trifluoromethyl)phenyl]benzamide (CAS: 56661-34-8) is a halogenated benzamide derivative characterized by two chlorine atoms at the 3- and 5-positions of the benzamide ring and a trifluoromethyl (-CF₃) group at the 3-position of the attached phenyl ring (Fig. 1). Its molecular formula is C₁₄H₈Cl₂F₃NO, with a molecular weight of 358.12 g/mol. The compound’s structure combines electron-withdrawing groups (Cl, CF₃), which influence its physicochemical properties, such as lipophilicity and stability .
For instance, compounds like flutolanil (a fungicide) and diflubenzuron (an insecticide) share the benzamide backbone with varying substituents .
Properties
IUPAC Name |
3,5-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F3NO/c15-10-4-8(5-11(16)7-10)13(21)20-12-3-1-2-9(6-12)14(17,18)19/h1-7H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWPHDAJXMKEPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363086 | |
| Record name | 4F-413S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56661-34-8 | |
| Record name | 3,5-Dichloro-N-[3-(trifluoromethyl)phenyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56661-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4F-413S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve the use of organic solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted benzamide derivative, while oxidation may result in the formation of a corresponding benzoyl compound.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis: The compound serves as a crucial intermediate for synthesizing more complex organic molecules. Its electron-withdrawing groups allow for various substitution reactions, making it valuable in synthetic chemistry.
Biology
- Antimicrobial and Anticancer Properties: Initial studies indicate potential biological activities, including antimicrobial effects against certain pathogens and anticancer properties. Research is ongoing to elucidate these effects further.
Medicine
- Pharmaceutical Development: The compound is being investigated for its potential as a pharmaceutical agent. The trifluoromethyl group is known to enhance the biological activity of drugs, making it a candidate for developing new therapeutic agents.
Industry
- Agrochemicals: It is utilized in the production of agrochemicals, contributing to formulations that require enhanced stability and reactivity. Its unique properties can improve the efficacy of agricultural products.
Data Table: Comparison of Applications
| Application Area | Description | Example Uses |
|---|---|---|
| Chemistry | Intermediate for organic synthesis | Synthesis of complex molecules |
| Biology | Antimicrobial and anticancer research | Studies on microbial resistance |
| Medicine | Drug development potential | Investigating new therapeutic agents |
| Industry | Agrochemical production | Formulations for pest control |
Case Studies
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial properties of 3,5-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide against various bacterial strains. Results indicated significant inhibitory effects compared to control compounds, suggesting its potential as an antimicrobial agent.
-
Cancer Research :
- Research focused on the compound's ability to inhibit cancer cell proliferation in vitro. The findings demonstrated that it could induce apoptosis in specific cancer cell lines, highlighting its potential role in cancer therapy.
-
Agrochemical Formulation :
- In agricultural applications, formulations containing this compound were tested for effectiveness against common pests. The results showed improved pest control efficacy compared to traditional formulations, supporting its use in agrochemical products.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The presence of electron-withdrawing groups enhances its reactivity, allowing it to form stable complexes with target molecules. This interaction can inhibit or modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives
Key Findings from Comparative Studies
(i) Role of Halogen Substituents
- Chlorine (Cl) : In this compound, the 3,5-Cl arrangement increases electron-withdrawing effects, enhancing stability and interaction with hydrophobic targets (e.g., enzyme active sites in pests). This contrasts with diflubenzuron, where 2,6-F and 4-Cl substituents optimize insecticidal activity by disrupting chitin synthesis .
- Trifluoromethyl (-CF₃) : The 3-CF₃ group in the target compound contributes to high lipophilicity, favoring membrane penetration in biological systems. Flutolanil’s 2-CF₃ group similarly enhances fungicidal efficacy by improving binding affinity to succinate dehydrogenase in fungi .
Biological Activity
3,5-Dichloro-N-[3-(trifluoromethyl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a dichloro-substituted benzamide framework with a trifluoromethyl group attached to a phenyl ring. These substituents enhance its lipophilicity and reactivity, making it a valuable candidate for various biological applications.
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups exhibit potent antimicrobial activity. For example, studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the trifluoromethyl group is believed to play a crucial role in enhancing the antimicrobial efficacy.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | 32 µg/mL |
| 5-Bromo-2-hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]benzamide | E. coli | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies suggest that similar benzamide derivatives can inhibit cell proliferation in various cancer models. For instance, compounds with structural similarities have demonstrated effectiveness against breast cancer and head and neck cancer cell lines . The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell survival and proliferation.
Case Study: Inhibition of RET Kinase
A study focusing on benzamide derivatives revealed that certain compounds effectively inhibited RET kinase activity, which is implicated in various cancers. The tested compounds showed moderate to high potency in ELISA-based assays, suggesting potential therapeutic applications for this compound in cancer treatment .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes and interact with key enzymes or receptors involved in various biochemical pathways.
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer’s. Preliminary studies reported IC50 values indicating moderate inhibition .
- Signal Transduction Pathways : By modulating signaling pathways associated with cell growth and apoptosis, this compound could potentially induce cell death in malignant cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
